3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide is a synthetic organic compound with the molecular formula C19H18F5NO4 and a molecular weight of 419.34 g/mol . This compound is characterized by the presence of three ethoxy groups attached to a benzene ring and a pentafluorophenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 2,3,4,5,6-pentafluoroaniline.
Activation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid reacts with 2,3,4,5,6-pentafluoroaniline to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzylamine.
Substitution: Formation of various substituted pentafluorophenyl derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide
- 3,4,5-triethoxy-N-(2,3,4,5,6-tetrafluorophenyl)benzamide
- 3,4,5-triethoxy-N-(2,3,4,5,6-trifluorophenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide is unique due to the presence of both ethoxy groups and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various research applications .
Properties
Molecular Formula |
C19H18F5NO4 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
InChI |
InChI=1S/C19H18F5NO4/c1-4-27-10-7-9(8-11(28-5-2)18(10)29-6-3)19(26)25-17-15(23)13(21)12(20)14(22)16(17)24/h7-8H,4-6H2,1-3H3,(H,25,26) |
InChI Key |
ILYPGXSDULJRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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